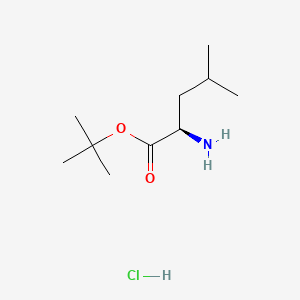

tert-Butyl D-leucinate hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

tert-butyl (2R)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFUWRXIYTQGFGA-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)OC(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13081-32-8 | |

| Record name | tert-butyl (2R)-2-amino-4-methylpentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl D-leucinate hydrochloride physical properties

An In-depth Technical Guide on the Physical Properties of tert-Butyl D-leucinate hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key amino acid derivative utilized in peptide synthesis and drug development.[1] The information is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.

Core Physical and Chemical Properties

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group provides stability and enhances solubility in certain solvents, making it a valuable building block in the synthesis of complex peptides and pharmaceutical compounds.[1]

Data Presentation: Summary of Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| CAS Number | 13081-32-8 | [2][3] |

| Molecular Formula | C₁₀H₂₁NO₂·HCl | [2] |

| Molecular Weight | 223.74 g/mol | [4][5][6][7] |

| Appearance | White to off-white powder or crystalline solid | [2][7][8] |

| Melting Point | 163 - 166 °C | [2] |

| Specific Optical Rotation | [α]²⁰/D = -19 ± 1° (c=2.025 in Ethanol) | [2] |

| Purity | ≥98% | [5][8][9] |

| Storage Conditions | Store at 0 - 8 °C in a cool, dark place. The compound is hygroscopic. | [2][5][7] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory procedures.

Melting Point Determination

The melting point is determined using the capillary method with a calibrated digital melting point apparatus.[10][11]

-

Apparatus: Digital melting point apparatus, capillary tubes (one end sealed), thermometer.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine powdered form.[11][12]

-

Introduce a small amount of the powdered sample into the open end of a capillary tube.[8][12]

-

Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[12][13]

-

-

Procedure:

-

Place the prepared capillary tube into the heating block of the melting point apparatus.[11][12]

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.[13]

-

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[12]

-

Prepare a new sample and place it in the apparatus.

-

Heat the sample at a slow rate of 1-2 °C per minute.[10][13]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1 - T2.[10]

-

Repeat the measurement at least twice to ensure consistency.

-

Specific Optical Rotation Measurement

The specific optical rotation is measured using a polarimeter, which assesses the rotation of plane-polarized light by a solution of the chiral compound.[6][9][14]

-

Apparatus: Polarimeter, polarimeter tube (1 dm), analytical balance, volumetric flask.

-

Procedure:

-

Turn on the polarimeter and allow the sodium lamp to warm up for at least 15 minutes.[6]

-

Prepare a blank solution using the specified solvent (Ethanol). Fill the polarimeter tube with the blank solution and take a reading to zero the instrument.[7]

-

Accurately weigh a specified amount of this compound and dissolve it in the solvent in a volumetric flask to achieve the desired concentration (e.g., 2 g per 100 mL).[6]

-

Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path.[6]

-

Place the sample tube in the polarimeter and record the observed optical rotation (α) at a specified temperature (e.g., 20°C) and wavelength (Sodium D-line, 589.3 nm).[6][7]

-

Take at least five readings and calculate the average.[6]

-

Calculate the specific optical rotation [α] using the following formula: [α] = α / (l × c) where: α = observed rotation in degrees l = path length of the tube in decimeters (dm) c = concentration of the solution in g/mL.[9]

-

Solubility Assessment

A qualitative and semi-quantitative determination of solubility can be performed using the shake-flask method, a common technique for evaluating the solubility of a solid in various solvents.

-

Apparatus: Vials with screw caps, analytical balance, orbital shaker or magnetic stirrer, filtration device (e.g., syringe filters).

-

Procedure:

-

Add a known excess amount of this compound to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO, DMF).

-

Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The sample should be immediately filtered through a syringe filter.

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a new batch of this compound.

Workflow for the physical characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. chemscene.com [chemscene.com]

- 4. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 5. youtube.com [youtube.com]

- 6. pharmadekho.com [pharmadekho.com]

- 7. Testing specific optical rotation of a given sample by using Polarimeter SOPs [webofpharma.com]

- 8. davjalandhar.com [davjalandhar.com]

- 9. Specific rotation - Wikipedia [en.wikipedia.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

An In-depth Technical Guide to tert-Butyl D-leucinate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of tert-Butyl D-leucinate hydrochloride, a key amino acid derivative utilized in various scientific fields. The document covers its physicochemical properties, synthesis, and significant applications, with a focus on its role in peptide synthesis and drug development.

Core Properties and Specifications

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a carboxyl protecting group, which is particularly useful in peptide synthesis to prevent the carboxyl group from reacting during the formation of peptide bonds. Its D-configuration makes it a valuable chiral building block for the synthesis of non-natural peptides and peptidomimetics.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 223.74 g/mol | [1] |

| Molecular Formula | C₁₀H₂₂ClNO₂ (or C₁₀H₂₁NO₂·HCl) | [2] |

| CAS Number | 13081-32-8 | [2][3] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 163 - 166 °C | [2] |

| Purity | ≥ 98.0% - 99% | [2][4] |

| Optical Rotation | [α]²⁰/D = -19 ± 1° (c=2.025 in Ethanol) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Applications in Research and Development

This compound is a versatile compound with a broad range of applications in both academic research and industrial drug development.

-

Peptide Synthesis: It is a fundamental building block in solid-phase and solution-phase peptide synthesis. The tert-butyl ester protects the C-terminus of D-leucine, allowing for the sequential addition of other amino acids to the N-terminus. This protecting group is stable under many reaction conditions but can be readily removed with mild acids.

-

Chiral Synthesis: As a chiral molecule, it is employed in the asymmetric synthesis of various compounds, including pharmaceuticals and agrochemicals.

-

Drug Development: The compound is used in the formulation of drugs to enhance stability and bioavailability.[2] Its incorporation into drug delivery systems, particularly in the design of prodrugs that require metabolic activation, is a key area of research.[2]

-

Biochemical Studies: Researchers utilize this derivative in biochemical assays to investigate protein-protein interactions and enzyme activities, providing critical insights into metabolic pathways.[2]

-

Nutraceuticals and Cosmetics: It finds applications in the synthesis of nutritional supplements aimed at muscle growth and recovery and is also incorporated into skincare formulations to improve skin texture and hydration.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. Below are representative protocols for its synthesis and its use in peptide coupling.

A common method for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, followed by conversion to the hydrochloride salt.

Materials:

-

D-Leucine

-

Dichloromethane (DCM)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid impregnated on silica

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Anhydrous diethyl ether

-

Hydrogen chloride (gas or as a solution in ether)

Procedure:

-

Suspend D-leucine in a suitable solvent such as dichloromethane in an autoclave or a pressure-rated vessel.[5]

-

Add a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid.[5]

-

Cool the mixture and add condensed isobutylene.[5]

-

Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[5]

-

After the reaction is complete, carefully vent the vessel and wash the reaction mixture with a 10% sodium bicarbonate solution, followed by water and brine to neutralize the acid and remove impurities.[5]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the free base of tert-butyl D-leucinate as an oil.

-

Dissolve the resulting free base in anhydrous diethyl ether and cool the solution to -20°C.[5]

-

Slowly add one equivalent of a solution of HCl in dry ether.[5]

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold dry ether, and dry under vacuum to afford this compound as a white solid.

This protocol describes a standard amide coupling reaction to form a dipeptide, for instance, Fmoc-Ala-D-Leu-OtBu.

Materials:

-

This compound

-

Fmoc-L-Alanine (Fmoc-Ala-OH)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve Fmoc-Ala-OH, HOBt, and this compound in anhydrous DCM or DMF.

-

Add DIPEA to the mixture to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of DCC in DCM to the reaction mixture. If using HBTU, it can be added directly with the other reagents.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).[6]

-

If DCC was used, the byproduct dicyclohexylurea (DCU) will precipitate. Filter off the DCU.

-

Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the desired product.

Workflow and Pathway Visualizations

To better illustrate the utility of this compound, the following diagrams outline key experimental and logical workflows.

Caption: General workflow for the two-step synthesis of this compound.

Caption: Logical workflow for using the title compound in a standard dipeptide synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Leucine tert-Butyl Ester Hydrochloride 13081-32-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of tert-Butyl D-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for tert-Butyl D-leucinate hydrochloride. Due to the limited availability of specific quantitative data for the D-enantiomer, this guide also includes data for the corresponding L-enantiomer, tert-Butyl L-leucinate hydrochloride. In achiral solvents, the solubility of enantiomers is identical. This document presents the data in a structured format, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Introduction

This compound is a protected form of the essential amino acid D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and drug development to prevent unwanted side reactions. The hydrochloride salt form generally improves the compound's stability and handling characteristics. Understanding the solubility of this compound is crucial for its application in various experimental and developmental settings, including reaction condition optimization, formulation development, and in vitro/in vivo studies.

Solubility Data

Quantitative solubility data for this compound is not widely available in peer-reviewed literature. However, data for its enantiomer, L-Leucine tert-butyl ester hydrochloride, provides valuable insight into its solubility characteristics in common laboratory solvents.

Table 1: Quantitative Solubility of L-Leucine tert-Butyl Ester Hydrochloride

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30 |

| Dimethyl sulfoxide (DMSO) | 30 |

| Ethanol | 30 |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 |

Note: This data is for the L-enantiomer. The solubility of the D-enantiomer is expected to be identical in these achiral solvents.

Table 2: Qualitative Solubility of L-Leucine tert-Butyl Ester Hydrochloride

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Methanol | Soluble |

| Water | Less soluble due to the hydrophobic tert-butyl group[1] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[2][3] The following protocol outlines the steps for determining the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, phosphate buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm)

3.2. Procedure

-

Preparation of Solvent: Prepare the desired solvent or buffer system. For buffered solutions, ensure the pH is accurately adjusted.

-

Addition of Excess Solute: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[2] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.[2]

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to filter the supernatant through a syringe filter. If necessary, accurately dilute the collected sample with the solvent to a concentration within the analytical instrument's linear range.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the selected solvent based on the measured concentration and any dilution factors.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

References

tert-Butyl D-leucinate hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl D-leucinate Hydrochloride

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This compound, a derivative of the amino acid leucine, is utilized in peptide synthesis and other biochemical applications. This guide provides a comprehensive overview of its stability profile and recommended storage conditions based on available technical data.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to its handling and storage.

| Property | Value |

| Appearance | White to off-white powder or crystalline solid.[1][2] |

| Molecular Formula | C₁₀H₂₁NO₂ · HCl[1] |

| Molecular Weight | 223.74 g/mol |

| Melting Point | 163 - 167 °C[1][2] |

| Purity | Typically ≥98% or ≥99% (HPLC)[1] |

| Hygroscopicity | May be hygroscopic.[3] |

Stability Profile

This compound is generally considered stable when stored under the recommended conditions.[2] However, like many ester compounds, it is susceptible to degradation under adverse conditions.

Factors Affecting Stability:

-

Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

-

Moisture: As the compound is a hydrochloride salt and potentially hygroscopic, moisture can lead to hydrolysis of the tert-butyl ester.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided as it may lead to decomposition.[2]

-

Light: While not explicitly stated in the search results, prolonged exposure to light can be a factor in the degradation of many organic compounds.

Due to the lack of publicly available quantitative stability studies, the precise degradation pathways and kinetics for this compound are not detailed here. However, based on its chemical structure, the primary degradation route is likely the hydrolysis of the tert-butyl ester to form D-leucine and tert-butanol, particularly in the presence of moisture.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation |

| Temperature | Store at 0 - 8 °C or 2 - 8 °C (refrigerated).[1][4] |

| Atmosphere | Store in a cool, dry, and well-ventilated area.[2][4] |

| Container | Keep in a tightly-closed container to prevent moisture ingress.[2][4] |

| Incompatibilities | Store away from strong oxidizing agents.[2] |

| Conditions to Avoid | Avoid heat, flames, sparks, and sources of ignition.[2][4] |

The logical relationship between proper storage and compound stability is illustrated in the diagram below.

Caption: Logical flow from storage conditions to compound stability.

Experimental Protocols for Stability Assessment

While specific, published stability-indicating methods for this compound were not identified in the search results, a general approach for assessing its stability can be outlined. This typically involves subjecting the compound to stress conditions and monitoring for degradation over time.

General Stability Testing Protocol:

-

Sample Preparation: Prepare multiple aliquots of this compound from a single batch to ensure homogeneity.

-

Stress Conditions: Store the aliquots under various conditions, including:

-

Elevated temperatures (e.g., 25 °C, 40 °C)

-

High humidity (e.g., 75% RH)

-

Exposure to light (photostability testing)

-

Control samples should be stored under the recommended refrigerated and dark conditions.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months).

-

Analysis: Analyze the samples at each time point using a suitable analytical method to determine the purity and identify any degradation products.

-

High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a mobile phase capable of separating the parent compound from potential degradation products (like D-leucine) would be the primary analytical tool. A UV detector would likely be used for quantification.

-

Mass Spectrometry (MS): LC-MS can be used to identify the mass of any degradation products, aiding in the elucidation of degradation pathways.

-

-

Data Evaluation: The percentage of the remaining this compound and the percentage of any formed impurities are calculated at each time point to determine the rate of degradation under each storage condition.

Handling and Safety Precautions

When handling this compound, it is important to adhere to standard laboratory safety practices.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of dust.[2]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation and accumulation.[2][4]

-

Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[4]

-

Fire: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Thermal decomposition may produce hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl D-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-Butyl D-leucinate hydrochloride, a valuable amino acid derivative utilized in peptide synthesis and as a building block in the development of various bioactive compounds. This document details the primary synthesis pathways, experimental protocols, and relevant quantitative data to support research and development in the pharmaceutical and biochemical fields.

Introduction

This compound is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, enhancing its solubility in organic solvents and preventing its participation in unwanted side reactions during peptide synthesis. The hydrochloride salt form improves the compound's stability and handling characteristics. This guide outlines the prevalent methods for its preparation, focusing on the esterification of D-leucinate followed by salt formation.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process:

-

Esterification of D-leucine: The carboxylic acid group of D-leucine is converted into a tert-butyl ester.

-

Formation of the Hydrochloride Salt: The resulting D-leucine tert-butyl ester is treated with hydrochloric acid to yield the final product.

Two primary methods for the initial esterification step are widely employed and are detailed below.

An In-depth Technical Guide to D-Leucine tert-butyl ester hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, experimental protocols, and applications of D-Leucine tert-butyl ester hydrochloride. This compound is a crucial chiral building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development.

Core Structural and Physical Information

D-Leucine tert-butyl ester hydrochloride is the hydrochloride salt of the tert-butyl ester of D-leucine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality of D-leucine, preventing it from participating in unwanted side reactions during chemical synthesis. This protection strategy is fundamental in the stepwise construction of complex molecules such as peptides and peptidomimetics.

Physicochemical Properties

The key physicochemical properties of D-Leucine tert-butyl ester hydrochloride are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value |

| CAS Number | 13081-32-8 |

| Molecular Formula | C₁₀H₂₁NO₂·HCl |

| Molecular Weight | 223.7 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 163 - 166 °C |

| Optical Rotation | [α]²⁰/D ≈ -19° (c=2 in Ethanol) |

| Purity | Typically ≥98% |

Structural Identifiers

For unambiguous identification and use in computational chemistry applications, the following structural identifiers are provided.

| Identifier Type | Identifier |

| Synonyms | (R)-2-Amino-4-methylpentanoic acid tert-butyl ester hydrochloride, H-D-Leu-OtBu·HCl |

| SMILES | CC(C)C--INVALID-LINK--C(=O)OC(C)(C)C.Cl |

| InChI | InChI=1S/C10H21NO2.ClH/c1-7(2)6-8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t8-;/m1./s1 |

Experimental Protocols

Synthesis of D-Leucine tert-butyl ester hydrochloride

A general and widely applicable method for the synthesis of amino acid tert-butyl esters involves the acid-catalyzed esterification of the corresponding amino acid with isobutylene. The resulting free base is then converted to the hydrochloride salt.

Materials:

-

D-Leucine

-

Dioxane (or another suitable solvent)

-

p-Toluenesulfonic acid (PTSA) or another strong acid catalyst

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Dry diethyl ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

Suspend D-Leucine in a suitable solvent such as dioxane in a pressure vessel (autoclave).

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Introduce an excess of isobutylene into the sealed vessel.

-

Stir the reaction mixture at room temperature for 2-5 days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, vent the excess isobutylene in a fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine to remove the acid catalyst and any unreacted amino acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the D-Leucine tert-butyl ester as a free base.

-

Dissolve the free base in a minimal amount of dry diethyl ether and cool the solution to 0 °C or lower.

-

Slowly add one equivalent of a solution of hydrogen chloride in dry ether.

-

The D-Leucine tert-butyl ester hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold dry diethyl ether, and dry under vacuum to yield the final product.

Solid-Phase Peptide Synthesis (SPPS) using D-Leucine tert-butyl ester hydrochloride

D-Leucine tert-butyl ester hydrochloride is a valuable building block for the incorporation of D-leucine residues into peptide chains using solid-phase peptide synthesis (SPPS). The following is a generalized protocol for the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including the desired D-Leucine, which would be coupled as Fmoc-D-Leu-OH after deprotection of the purchased ester)

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution in DMF (typically 20%)

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF and DCM to remove piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-D-Leu-OH) using a coupling reagent and a base in DMF.

-

Add the activated amino acid solution to the resin and agitate to facilitate the coupling reaction.

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: Once the peptide chain is fully assembled, remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for D-Leucine tert-butyl ester hydrochloride can be obtained through standard analytical techniques. Below are the expected characteristic signals.

¹H NMR Spectroscopy

The proton NMR spectrum of D-Leucine tert-butyl ester hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would be expected to show the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.9 | Doublet | 6H | (CH₃)₂CH- |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

| ~1.7 | Multiplet | 3H | -CH₂-CH(CH₃)₂ |

| ~4.0 | Triplet | 1H | α-CH |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to exhibit the following resonances:

| Chemical Shift (ppm) | Assignment |

| ~21-23 | (CH₃)₂CH- |

| ~25 | (CH₃)₂CH- |

| ~28 | -C(CH₃)₃ |

| ~40 | -CH₂- |

| ~53 | α-CH |

| ~84 | -C(CH₃)₃ |

| ~170 | C=O (ester) |

FTIR Spectroscopy

The infrared spectrum would display characteristic absorption bands for the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Assignment |

| 2800-3200 | N-H stretch (amine salt) |

| 2960-2870 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1580 | N-H bend (amine salt) |

| 1250-1150 | C-O stretch (ester) |

Mass Spectrometry

In mass spectrometry, the molecule would likely fragment through characteristic pathways for amino acid esters. The tert-butyl group is prone to loss as a stable carbocation.

| m/z | Fragment |

| 188.16 | [M-Cl]⁺ (free amine) |

| 132.10 | [M-Cl - C₄H₈]⁺ (loss of isobutylene) |

| 86.09 | [M-Cl - COOC(CH₃)₃]⁺ |

| 57.07 | [C(CH₃)₃]⁺ |

Visualized Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical workflow for the incorporation of a D-leucine residue into a growing peptide chain on a solid support, a primary application of D-Leucine tert-butyl ester hydrochloride (after conversion to its Fmoc-protected form).

Spectroscopic Profile of tert-Butyl D-leucinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl D-leucinate hydrochloride, a chiral building block of significant interest in synthetic organic chemistry and drug discovery. Due to the limited availability of specific experimental data for the D-enantiomer, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values based on data for its L-enantiomer, L-leucine tert-butyl ester hydrochloride, and established spectroscopic principles. The spectroscopic data for the D- and L-enantiomers are expected to be identical, with the exception of the sign of specific rotation.

Chemical Structure and Spectroscopic Correlation

The structure of this compound features a chiral center at the alpha-carbon, an isobutyl side chain, a tert-butyl ester, and an amine hydrochloride. These functional groups give rise to characteristic signals in both NMR and IR spectroscopy, which are crucial for structural confirmation and purity assessment.

Caption: Chemical structure of tert-Butyl D-leucinate and its expected NMR correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Expected ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| NH₃⁺ | ~8.4 | Broad Singlet | 3H | - |

| α-CH | ~3.9 | Triplet | 1H | ~7.5 |

| γ-CH | ~1.7 | Multiplet | 1H | - |

| β-CH₂ | ~1.6 | Multiplet | 2H | - |

| C(CH₃)₃ | ~1.5 | Singlet | 9H | - |

| δ-CH₃ | ~0.9 | Doublet | 6H | ~6.5 |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | ~170 |

| C (CH₃)₃ (Quaternary) | ~84 |

| α-CH | ~52 |

| β-CH₂ | ~40 |

| C (CH₃)₃ (Methyls) | ~28 |

| γ-CH | ~25 |

| δ-CH₃ | ~22 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The following table outlines the expected characteristic IR absorption bands for this compound.

Table 3: Expected IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |

| N-H Stretch (Amine Salt) | 3100 - 2800 | Strong, Broad | Stretching |

| C-H Stretch (Alkyl) | 2960 - 2850 | Medium to Strong | Stretching |

| C=O Stretch (Ester) | ~1740 | Strong | Stretching |

| N-H Bend (Amine Salt) | 1600 - 1500 | Medium | Bending |

| C-O Stretch (Ester) | 1250 - 1150 | Strong | Stretching |

Experimental Protocols

The following sections provide generalized experimental protocols for obtaining NMR and IR spectra of amino acid hydrochlorides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for preparing an NMR sample of an amino acid hydrochloride is as follows:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Dissolution: Gently agitate the vial to dissolve the sample completely. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR. Standard acquisition parameters for ¹H and proton-decoupled ¹³C NMR spectra are generally sufficient. For quantitative analysis, an internal standard may be added.[1][2]

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is the Potassium Bromide (KBr) pellet technique.

-

Sample and KBr Preparation: Dry spectroscopic grade KBr in an oven at ~110°C for several hours to remove any moisture and then allow it to cool in a desiccator.[3][4]

-

Grinding and Mixing: In an agate mortar, thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.[3][4]

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[5][6]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should also be recorded for baseline correction.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A typical workflow for spectroscopic data acquisition and analysis.

This guide provides foundational spectroscopic information for this compound. For definitive structural confirmation and analysis, it is always recommended to acquire experimental data on the specific sample of interest and compare it with reference data where available.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Concentration Measurement of Amino Acid in Aqueous Solution by Quantitative 1H NMR Spectroscopy with Internal Standard Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

The Strategic Incorporation of D-Amino Acids in Peptide Synthesis: A Technical Guide to tert-Butyl D-leucinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and application of tert-Butyl D-leucinate hydrochloride in modern peptide synthesis. As the demand for more robust and effective peptide-based therapeutics continues to grow, the strategic incorporation of non-natural amino acids, such as D-isomers, has become a critical tool in overcoming the inherent limitations of native peptides. This document will detail the core functions of this compound, provide representative experimental protocols for its use, and present a framework for data analysis.

Introduction: The Imperative for Peptide Stabilization

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by their short in-vivo half-life due to rapid degradation by proteases. A key strategy to enhance the enzymatic stability of synthetic peptides is the incorporation of D-amino acids. The presence of a D-amino acid residue at a specific position within a peptide sequence can render the adjacent peptide bonds resistant to cleavage by naturally occurring L-amino acid-specific proteases.

Core Role and Physicochemical Properties of this compound

This compound serves as a protected building block for the introduction of a D-leucine residue into a growing peptide chain. Its structure is optimized for use in standard peptide synthesis workflows.

-

D-Configuration: The D-enantiomer of leucine is the key feature for enhancing enzymatic stability.

-

tert-Butyl Ester: The carboxylic acid group is protected as a tert-butyl ester. This protecting group is stable under the basic conditions used for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS) but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1] The bulky tert-butyl group also enhances the solubility of the amino acid derivative in organic solvents commonly used in peptide synthesis.[2]

-

Hydrochloride Salt: The free amine group is present as a hydrochloride salt, which improves the stability and handling of the solid compound. During the coupling reaction, a non-nucleophilic base, such as diisopropylethylamine (DIEA), is added to neutralize the hydrochloride and liberate the free amine for peptide bond formation.[1]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Workflow for Incorporation of D-Leucine

The following diagram illustrates the logical workflow for deciding to incorporate a D-amino acid, such as D-leucine, into a peptide sequence.

Caption: Logical workflow for the incorporation of a D-amino acid to enhance peptide stability.

SPPS Cycle for Coupling this compound

The diagram below outlines the key steps in a typical Fmoc-SPPS cycle for the addition of this compound to the growing peptide chain.

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle for the incorporation of this compound.

Experimental Protocols

While specific reaction conditions may need to be optimized based on the peptide sequence and scale, the following provides a detailed, representative protocol for the manual coupling of this compound in Fmoc-SPPS.

Materials

-

Fmoc-protected peptide-resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIEA)

-

Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

-

Cold diethyl ether

Fmoc Deprotection

-

Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 20 minutes at room temperature.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5 x 1 minute) and DCM (2 x 1 minute) to remove residual piperidine and byproducts.

Coupling of this compound

-

In a separate vessel, prepare the coupling solution:

-

Dissolve this compound (4 equivalents relative to resin loading) in DMF.

-

Add HATU or HBTU (3.9 equivalents) to the solution.

-

Add DIEA (8 equivalents) to neutralize the hydrochloride and activate the coupling reagent.

-

-

Allow the coupling solution to pre-activate for 1-2 minutes.

-

Add the pre-activated coupling solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 minute) and DCM (2 x 1 minute).

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the tert-butyl ester from the D-leucine residue.

Caption: Workflow for the final cleavage, deprotection, and purification of the synthetic peptide.

Data Presentation and Analysis

Thorough analysis of the final peptide product is crucial to confirm its identity and purity. The following table provides a template for presenting the analytical data for a hypothetical peptide containing a D-leucine residue.

| Parameter | Theoretical Value | Experimental Value | Method |

| Peptide Sequence | Ac-Tyr-Gly-Gly-Phe-D-Leu -NH2 | - | - |

| Molecular Weight | 597.7 g/mol | 597.6 g/mol | ESI-MS |

| Yield (Crude) | - | 78% | Gravimetric |

| Purity (Crude) | - | 85% | Analytical RP-HPLC |

| Purity (Purified) | >95% | 98.2% | Analytical RP-HPLC |

Conclusion

This compound is a valuable and straightforward building block for the incorporation of D-leucine into synthetic peptides. Its use is a well-established strategy to enhance the enzymatic stability of peptide-based drug candidates, thereby improving their pharmacokinetic profiles. The protocols and analytical frameworks presented in this guide provide a solid foundation for the successful application of this reagent in peptide synthesis research and development.

References

Methodological & Application

Application Notes and Protocols for the Coupling of tert-Butyl D-leucinate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the coupling of tert-Butyl D-leucinate hydrochloride with N-terminally protected amino acids in solution-phase peptide synthesis. This key intermediate is valuable for introducing a D-amino acid residue, which can enhance the proteolytic stability of synthetic peptides. The protocols outlined below detail common coupling methodologies, reagent specifications, and expected outcomes.

Introduction

This compound is a commonly used building block in peptide synthesis. The tert-butyl ester provides carboxylic acid protection that can be removed under acidic conditions, while the D-configuration of the amino acid is often incorporated into peptide analogs to increase resistance to enzymatic degradation. This document outlines standard coupling conditions using carbodiimide and aminium/uronium salt-based reagents.

Key Reagents and Their Properties

Successful peptide coupling relies on the appropriate selection of reagents. The following table summarizes the key components for the coupling reactions described herein.

| Reagent | Role | Key Characteristics |

| This compound | Amine Component (Nucleophile) | The hydrochloride salt must be neutralized in situ with a non-nucleophilic base to liberate the free amine for the coupling reaction. |

| N-protected Amino Acid (e.g., Boc-L-Xaa-OH, Z-L-Xaa-OH) | Carboxylic Acid Component | The N-terminal protecting group (e.g., Boc, Z) prevents self-coupling. |

| EDC·HCl (EDC) | Coupling Reagent (Carbodiimide) | Water-soluble carbodiimide that activates the carboxylic acid. The urea byproduct is also water-soluble, facilitating purification.[1] |

| HOBt | Additive/Racemization Suppressant | Reacts with the activated carboxylic acid to form an active ester, which reduces the risk of racemization, particularly when using carbodiimides.[1] |

| HBTU | Coupling Reagent (Aminium Salt) | Highly efficient coupling reagent that forms an active ester with the carboxylic acid, leading to rapid reaction times and high yields with minimal racemization. |

| DIPEA (Diisopropylethylamine) | Non-nucleophilic Base | Used to neutralize the hydrochloride salt of the amino acid ester and to facilitate the coupling reaction by maintaining basic conditions. |

| DCM (Dichloromethane) | Solvent | A common aprotic solvent for peptide coupling reactions. |

| DMF (Dimethylformamide) | Solvent | A polar aprotic solvent, often used for its excellent solvating properties for peptides and coupling reagents. |

Experimental Protocols

Prior to initiating the coupling reaction, the free amine of this compound must be generated in situ. This is achieved by adding a tertiary amine base, such as DIPEA or N-methylmorpholine (NMM), to the reaction mixture.

Protocol 1: Coupling using EDC and HOBt

This protocol is a standard and cost-effective method for peptide bond formation. The use of HOBt is crucial for minimizing epimerization.

Reaction Scheme:

Caption: General workflow for EDC/HOBt mediated coupling.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound

-

EDC·HCl (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt and liberate the free amine. Stir for 15 minutes at room temperature.

-

Combine the solutions from steps 1 and 2.

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the crude product by silica gel column chromatography if necessary.

Quantitative Data for a Model EDC/HOBt Coupling Reaction:

| Reagent | Molar Eq. | Typical Amount (for 10 mmol scale) |

| Boc-L-Alanine | 1.0 | 1.89 g |

| tert-Butyl D-leucinate HCl | 1.0 | 2.24 g |

| EDC·HCl | 1.2 | 2.30 g |

| HOBt | 1.1 | 1.49 g |

| DIPEA | 1.1 | 1.91 mL |

| Anhydrous DCM | - | 100 mL |

| Typical Yield | - | 70-90% |

Protocol 2: Coupling using HBTU

HBTU is a more reactive coupling reagent that often provides higher yields and shorter reaction times with less risk of racemization compared to carbodiimide methods.

Reaction Scheme:

Caption: General workflow for HBTU mediated coupling.

Materials:

-

N-protected amino acid (e.g., Boc-L-Phenylalanine)

-

This compound

-

HBTU

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

1N HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl (brine) solution

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) in anhydrous DMF.

-

Add HBTU (1.0 eq) to the solution.

-

Add DIPEA (2.0 eq) and stir the mixture for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

In a separate flask, suspend this compound (1.0 eq) in a small amount of DMF and add DIPEA (1.1 eq) to neutralize.

-

Add the neutralized tert-Butyl D-leucinate solution to the activated amino acid mixture.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data for a Model HBTU Coupling Reaction:

| Reagent | Molar Eq. | Typical Amount (for 10 mmol scale) |

| Boc-L-Phenylalanine | 1.0 | 2.65 g |

| tert-Butyl D-leucinate HCl | 1.0 | 2.24 g |

| HBTU | 1.0 | 3.79 g |

| DIPEA | 3.1 | 5.40 mL |

| Anhydrous DMF | - | 50 mL |

| Typical Yield | - | >90% |

Post-Coupling Deprotection

Following the successful coupling and purification of the protected dipeptide, the N-terminal Boc group can be removed to allow for further chain elongation.

Boc-Group Deprotection Protocol:

-

Dissolve the Boc-protected dipeptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM (v/v).[2]

-

Stir the reaction at room temperature for 30-60 minutes.

-

Monitor the deprotection by TLC until all starting material is consumed.[2]

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting dipeptide amine salt can be used in the next coupling step after neutralization.

Troubleshooting

-

Low Yield: Ensure all reagents and solvents are anhydrous. Check the quality of the coupling reagents. Increase reaction time or consider using a more powerful coupling reagent like HATU for sterically hindered couplings.

-

Racemization: For carbodiimide-mediated couplings, ensure at least one equivalent of HOBt is used.[1] Keep the reaction temperature low, especially during the activation step.

-

Incomplete Reaction: Monitor the reaction closely with a suitable TLC system. If the reaction stalls, an additional portion of the coupling reagent may be added. Ensure proper neutralization of the hydrochloride salt.

Conclusion

The coupling of this compound can be achieved efficiently using standard solution-phase peptide synthesis protocols. The choice between EDC/HOBt and HBTU will depend on the specific amino acids being coupled, cost considerations, and desired reaction times. For sterically hindered couplings, HBTU or other uronium/aminium-based reagents are generally preferred. Careful control of reaction conditions and appropriate work-up procedures are essential for obtaining high yields of the desired dipeptide with high chiral purity.

References

Application Notes and Protocols: Deprotection of the Tert-Butyl Group from D-Leucinate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyl (t-Bu) ester group from D-leucinate derivatives. The removal of the t-Bu protecting group is a critical step in peptide synthesis and the development of chiral pharmaceutical intermediates. These protocols are intended for use by professionals in research and drug development.

Introduction

The tert-butyl group is a commonly employed protecting group for the carboxylic acid functionality of amino acids, including D-leucine. Its bulkiness prevents unwanted reactions at the carboxyl group, and it is stable under various conditions. However, its efficient and selective removal is paramount for subsequent synthetic steps. This document outlines the most common and effective methods for the deprotection of tert-butyl D-leucinate, with a primary focus on the widely used Trifluoroacetic Acid (TFA) method. Alternative methods are also presented for cases requiring specific selectivities or milder conditions.

Deprotection Methodologies

Several methods are available for the cleavage of the tert-butyl ester. The choice of method depends on the stability of other protecting groups in the molecule and the desired reaction conditions.

Trifluoroacetic Acid (TFA) Mediated Deprotection

This is the most common and robust method for tert-butyl ester deprotection. TFA cleaves the ester bond through an acid-catalyzed elimination mechanism, generating the free carboxylic acid and isobutylene as a volatile byproduct.

Mechanism of Deprotection with TFA

The deprotection proceeds through the protonation of the ester oxygen by TFA, followed by the departure of the stable tert-butyl cation, which then loses a proton to form isobutylene.

Caption: Mechanism of TFA-mediated deprotection of tert-butyl D-leucinate.

Experimental Protocol:

A typical procedure for the deprotection of a tert-butyl ester involves dissolving the protected amino acid in a solution of TFA in a chlorinated solvent, such as dichloromethane (DCM).[1]

-

Materials:

-

N-protected D-leucine tert-butyl ester

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Rotary evaporator

-

Standard laboratory glassware

-

-

Procedure:

-

Dissolve the N-protected D-leucine tert-butyl ester (1 equivalent) in a 1:1 mixture of DCM and TFA. A typical concentration is 0.1-0.2 M.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-5 hours.

-

Upon completion, remove all volatile components in vacuo using a rotary evaporator.

-

The residue can be further purified if necessary, for instance, by recrystallization or chromatography. In many cases, the resulting D-leucine derivative is of sufficient purity for use in the next synthetic step.

-

Quantitative Data:

| Substrate (General) | Reagent | Solvent | Time (h) | Yield | Citation |

| N-Boc-Amino Acid tert-butyl ester | TFA / DCM (1:1) | DCM | 5 | Quantitative | [1] |

Alternative Deprotection Methods

While TFA is highly effective, certain substrates may require milder or more selective conditions.

-

Zinc Bromide (ZnBr2): This Lewis acid can be used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups, though N-Boc groups may also be labile.[2][3]

-

Cerium(III) Chloride and Sodium Iodide (CeCl3·7H2O-NaI): This system has been reported for the selective cleavage of tert-butyl esters while preserving N-Boc groups.

-

Thermal Deprotection: In some cases, heating the compound in a suitable solvent or even neat can effect the removal of the tert-butyl group through thermolysis. This method offers a reagent-free alternative.[4]

Comparative Data of Deprotection Methods:

| Method | Reagents | Typical Solvents | Key Advantages | Potential Issues |

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | High efficiency, quantitative yields, volatile byproducts. | Harshly acidic, may cleave other acid-labile protecting groups (e.g., Boc). |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Milder than strong protic acids, can offer selectivity. | May not be suitable for all substrates, potential for chelation with other functional groups. |

| Selective Cleavage | CeCl3·7H2O, NaI | Acetonitrile | Selective for t-Bu esters over N-Boc groups. | Requires specific reagent preparation and reflux conditions. |

| Thermal Deprotection | None | High-boiling protic solvents or neat | Reagent-free, environmentally friendly. | Requires high temperatures which may not be suitable for sensitive substrates. |

Experimental Workflow

The general workflow for the deprotection of tert-butyl D-leucinate is outlined below.

Caption: General experimental workflow for the deprotection of tert-butyl D-leucinate.

Conclusion

The deprotection of the tert-butyl group from D-leucinate is a routine yet crucial transformation in organic synthesis. The choice of deprotection method should be carefully considered based on the overall synthetic strategy and the presence of other functional groups. The TFA-mediated protocol remains the most straightforward and generally high-yielding approach. For substrates requiring milder conditions or specific selectivities, alternative methods such as those employing Lewis acids or thermal conditions provide valuable options. It is always recommended to perform small-scale test reactions to optimize conditions for a specific substrate.

References

- 1. rsc.org [rsc.org]

- 2. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical HPLC Methods for the Quality Control of tert-Butyl D-leucinate hydrochloride

Introduction

Tert-Butyl D-leucinate hydrochloride is a crucial chiral building block and intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its chemical purity and enantiomeric excess are critical quality attributes that directly impact the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for assessing the purity and enantiomeric composition of such compounds.[3] This document outlines two distinct HPLC methods for the comprehensive quality control of this compound: a Reversed-Phase HPLC (RP-HPLC) method for purity assay and a Chiral HPLC method for the determination of enantiomeric purity.

Method 1: Purity Determination by Reversed-Phase HPLC

This method is designed to quantify the purity of this compound and to detect and quantify any related impurities. A C18 stationary phase is employed to separate the analyte from potential starting materials, by-products, and degradation products.

Chromatographic Conditions

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B in 1 minute, equilibrate for 4 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Water/Acetonitrile (50:50, v/v) |

Typical System Suitability and Performance

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | 1.1 |

| Theoretical Plates (N) | ≥ 2000 | 4500 |

| Retention Time (RT) | - | ~ 8.5 min |

| Purity (Assay) | ≥ 98.0% | 99.5%[1][4] |

Method 2: Enantiomeric Purity by Chiral HPLC

The separation of enantiomers is critical for ensuring the stereochemical integrity of the material.[3][5] This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) under normal phase conditions to resolve D-leucinate tert-butyl ester from its L-enantiomer. Polysaccharide phenylcarbamate derived CSPs are effective for the enantiomeric resolution of amino acid esters.[5]

Chromatographic Conditions

| Parameter | Value |

| Column | Chiral Amylose or Cellulose based, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Mobile Phase |

Typical System Suitability and Performance

| Parameter | Acceptance Criteria | Typical Result (D-enantiomer) | Typical Result (L-enantiomer) |

| Retention Time (RT) | - | ~ 10.2 min | ~ 12.5 min |

| Resolution (Rs) | ≥ 1.5 | \multicolumn{2}{c | }{2.8} |

| Enantiomeric Purity | ≥ 99.0% ee | \multicolumn{2}{c | }{99.8% ee} |

Experimental Workflows & Protocols

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: General workflow for HPLC analysis.

Protocol 1: Purity Assay by RP-HPLC

1. Materials and Reagents

-

This compound Reference Standard and sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Trifluoroacetic Acid (TFA, HPLC Grade)

-

Volumetric flasks, pipettes, and autosampler vials

2. Mobile Phase Preparation

-

Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC grade water and mix well.

-

Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC grade acetonitrile and mix well.

-

Degas both mobile phases using sonication or vacuum filtration before use.

3. Standard Solution Preparation

-

Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with Sample Diluent (Water/Acetonitrile 50:50) to obtain a concentration of approximately 0.5 mg/mL.

4. Sample Solution Preparation

-

Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

-

Dissolve in and dilute to volume with Sample Diluent to obtain a concentration of approximately 0.5 mg/mL.

5. Chromatographic Procedure

-

Set up the HPLC system according to the chromatographic conditions table for Method 1.

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (diluent), followed by five replicate injections of the Standard Solution for system suitability.

-

Inject the Sample Solution in duplicate.

6. Data Analysis

-

Calculate the Tailing Factor and Theoretical Plates from a standard injection.

-

Calculate the %RSD of the peak areas from the five replicate standard injections (should be ≤ 2.0%).

-

Determine the purity of the sample by area normalization, assuming all impurities have a similar response factor.

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

Protocol 2: Enantiomeric Purity by Chiral HPLC

1. Materials and Reagents

-

This compound sample

-

L-leucinate tert-butyl hydrochloride (or a racemic mixture) for method development/validation

-

n-Hexane (HPLC Grade)

-

2-Propanol (IPA, HPLC Grade)

-

Diethylamine (DEA, HPLC Grade)

-

Volumetric flasks, pipettes, and autosampler vials

2. Mobile Phase Preparation

-

Carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine.

-

Combine in a suitable container and mix thoroughly.

-

Degas the mobile phase before use.

3. Sample Solution Preparation

-

Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

4. Chromatographic Procedure

-

Set up the HPLC system according to the chromatographic conditions table for Method 2.

-

Equilibrate the chiral column with the mobile phase for at least 60 minutes at a stable flow rate.

-

Inject the sample solution. To confirm peak identity, inject a sample of the L-enantiomer or a racemic mixture if available.

5. Data Analysis

-

Identify the peaks corresponding to the D- and L-enantiomers.

-

Calculate the resolution (Rs) between the two enantiomer peaks.

-

Calculate the enantiomeric excess (% ee) using the following formula:

-

% ee = [(Area D - Area L) / (Area D + Area L)] x 100

-

Where 'Area D' is the peak area of the desired D-enantiomer and 'Area L' is the peak area of the undesired L-enantiomer.

-

The following logical diagram illustrates the decision-making process for method selection based on the analytical goal.

Caption: Method selection for HPLC analysis.

References

Application Notes and Protocols: Use of tert-Butyl D-leucinate Hydrochloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl D-leucinate hydrochloride is a chiral building block of significant interest in pharmaceutical intermediate synthesis. Its bulky tert-butyl ester group provides steric hindrance and enhances solubility in organic solvents, making it a valuable tool in stereoselective synthesis. The D-configuration of the leucine backbone is often incorporated into peptide-based therapeutics to increase enzymatic stability and modulate biological activity. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of pharmaceutical intermediates.

Key Applications

-

Chiral Building Block in Peptide Synthesis: this compound serves as a crucial component in the solid-phase and solution-phase synthesis of peptides. The tert-butyl ester protects the C-terminus of the amino acid, preventing unwanted side reactions during peptide coupling. The D-amino acid incorporation is a common strategy to enhance peptide resistance to proteolytic degradation, thereby improving pharmacokinetic profiles.

-

Intermediate in the Synthesis of Bioactive Molecules: This compound is a precursor for the synthesis of various pharmaceutical intermediates, including those for antiviral and anticancer agents. The chiral center and the hydrophobic side chain of D-leucine can be critical for the target molecule's biological activity and binding affinity.

-

Chiral Auxiliary in Asymmetric Synthesis: The steric bulk of the tert-butyl group can be exploited to direct the stereochemical outcome of a reaction on a prochiral substrate. While less common than other chiral auxiliaries, derivatives of D-leucine can be employed to induce chirality in the synthesis of complex molecules.

Data Presentation

The following tables summarize quantitative data for reactions relevant to the use of tert-butyl D-leucinate and related compounds in pharmaceutical intermediate synthesis.

Table 1: Synthesis of Amino Acid tert-Butyl Esters

| Amino Acid Precursor | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| L-phenylalanine | Perchloric acid (aq. solution) | tert-Butyl acetate | 18-23 | 24 | 76.4 | [1] |

| L-phenylalanine | Perchloric acid (aq. solution) | tert-Butyl acetate | 18-23 | 20 | Not specified | [1] |

| Threonine, Serine, Phenylalanine, or Tyrosine | PTSA or Silica impregnated with H₂SO₄ | Dichloromethane or Dioxane | Not specified | 24-192 | Not specified | [2] |

Table 2: Peptide Coupling Yields with tert-Leucine

| Peptide Sequence | Coupling Conditions | Solvent | Yield (HPLC, %) | Reference |

| Cbz-Phe-Val-tLeu | HOPOPhy, iPr₂NEt | DMSO/Toluene | 93 | [3] |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of tert-Butyl D-leucinate from D-Leucine

This protocol is adapted from established methods for the esterification of amino acids.[1][2]

Materials:

-

D-Leucine

-

tert-Butyl acetate

-

Perchloric acid (60% aqueous solution)

-

4N Potassium hydroxide solution

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Isopropyl ether

-

Hydrogen chloride gas

Procedure:

-